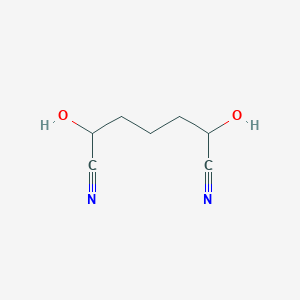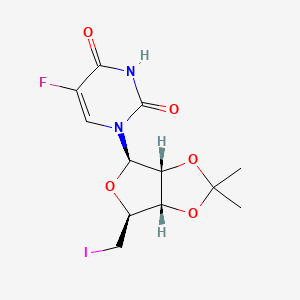
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine is a chemical compound with the molecular formula C12H14FIN2O5 and a molecular weight of 412.15 g/mol . This compound is known for its white solid form and its solubility in organic solvents such as chloroform, dichloromethane, and methanol . It is primarily used as an intermediate in the preparation of 5’-deoxy-5-fluorouridine .
Métodos De Preparación
The synthesis of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves several steps. One common method includes the protection of the hydroxyl groups of uridine, followed by iodination and fluorination reactions . The reaction conditions typically involve the use of reagents such as iodine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include nucleophiles like thiols, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Aplicaciones Científicas De Investigación
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine involves its incorporation into nucleic acids, where it can interfere with nucleoside metabolism and DNA synthesis . The molecular targets include enzymes involved in nucleoside phosphorylation and incorporation into DNA . This interference can lead to the inhibition of viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine can be compared to other nucleoside analogs such as:
5’-Deoxy-5-fluorouridine: A closely related compound used in cancer treatment.
2’,3’-Dideoxy-5-iodouridine: Another nucleoside analog with antiviral properties.
5-Iodo-2’,3’-dideoxyuridine: Used in the preparation of fluorescence-tagged chain-terminating reagents for DNA sequencing.
The uniqueness of 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H14FIN2O5 |
|---|---|
Peso molecular |
412.15 g/mol |
Nombre IUPAC |
1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1 |
Clave InChI |
YLUWLJRPWHGNDK-FDDDBJFASA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CI)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
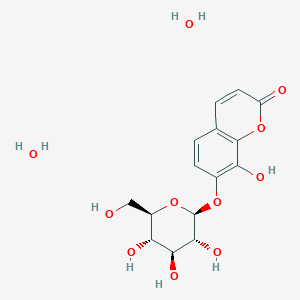

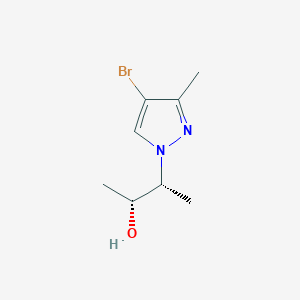
![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
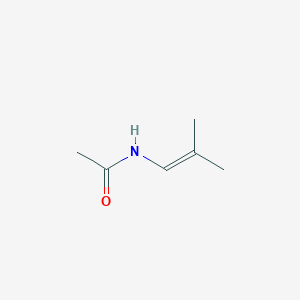
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
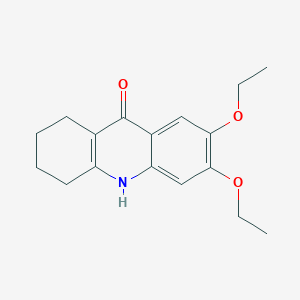

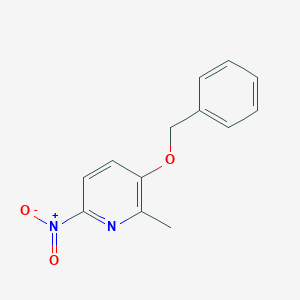
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
